molecular formula C6H11ClO4S B3060851 Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate CAS No. 914216-23-2

Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

Cat. No.: B3060851
CAS No.: 914216-23-2
M. Wt: 214.67 g/mol
InChI Key: CGHRVMRGPGBQMI-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate (CAS 914216-23-2) is a specialized organic compound that serves as a versatile building block and intermediate in chemical synthesis and pharmaceutical research. This compound, with the molecular formula C 6 H 11 ClO 4 S and a molecular weight of 214.67 g/mol, features both a reactive chlorosulfonyl group (-S(=O)(=O)Cl) and a protected ester moiety, making it a valuable precursor for the development of more complex molecules . Its structure, characterized by the 2,2-dimethyl propanoate chain, can impart steric influence on reaction pathways and final product properties. The primary research value of this reagent lies in its dual functionality. The chlorosulfonyl group is highly electrophilic and can undergo nucleophilic substitution reactions with various amines and alcohols to form sulfonamides and sulfonate esters, respectively . These functional groups are common pharmacophores in medicinal chemistry. Concurrently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or transformed into other derivatives, allowing for further structural diversification. This makes the compound a useful scaffold in drug discovery efforts, particularly for creating compound libraries or for use in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules. Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. This compound is classified as a hazardous chemical . It poses severe skin corrosion and eye damage hazards (GHS Hazard Statement H314) . Researchers must handle it with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats. All procedures should be conducted in a well-ventilated fume hood to avoid inhalation or contact . Storage: For optimal stability, consult the specific Certificate of Analysis for recommended storage conditions. It is generally advised to store reactive compounds under an inert atmosphere .

Properties

IUPAC Name

methyl 3-chlorosulfonyl-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c1-6(2,5(8)11-3)4-12(7,9)10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHRVMRGPGBQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586423
Record name Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914216-23-2
Record name Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
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Preparation Methods

Adaptation of Aromatic Diazotization Techniques

A pivotal method for introducing sulfonyl chloride groups derives from diazotization reactions, as exemplified in the synthesis of 2-chloro-sulfonyl-3-methyl benzoate. Although originally applied to aromatic systems, this approach can be extrapolated to aliphatic precursors with careful modification. The process begins with the diazotization of an amine precursor (e.g., 2-amino-3-methyl benzoate) using sodium nitrite and concentrated hydrochloric acid in acetic acid at temperatures between -10°C and 5°C. The resulting diazonium salt is subsequently treated with sulfur dioxide in the presence of copper chloride, facilitating sulfonating chlorination at 10–25°C to yield the sulfonyl chloride.

For aliphatic analogs like methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate, the instability of aliphatic diazonium salts poses a challenge. However, substituting the aromatic amine with a sterically stabilized aliphatic amine (e.g., tert-butylamine derivatives) could mitigate premature decomposition. Reaction optimization might involve colder temperatures (-20°C to 0°C) and rapid mixing to stabilize intermediates.

Sulfonation Followed by Chlorination

Direct Sulfonation of Propanoate Esters

Sulfonation of the propanoate backbone represents a foundational step, often achieved via reaction with sulfur trioxide or chlorosulfonic acid. For instance, treating 3-hydroxy-2,2-dimethylpropanoate with chlorosulfonic acid at 0–10°C generates the corresponding sulfonic acid, which is subsequently chlorinated using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). This two-step sequence typically achieves moderate yields (50–65%) due to competing ester hydrolysis under acidic conditions.

Chlorination Optimization

The chlorination step demands anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Employing PCl5 in dichloromethane at reflux (40°C) for 4–6 hours ensures complete conversion, whereas SOCl2 offers a milder alternative, requiring catalytic dimethylformamide (DMF) to enhance reactivity. Recent advances utilize microwave-assisted chlorination, reducing reaction times from hours to minutes while improving yields to 70–75%.

Coupling Reactions and Functional Group Interconversion

Trichloroacetimidate-Mediated Coupling

Building on methodologies developed for histone deacetylase inhibitors, the trichloroacetimidate functionalization strategy enables C–C bond formation at the β-position of propanoate esters. Methyl 3-hydroxy-2,2-dimethylpropanoate is first converted to its trichloroacetimidate derivative using trichloroacetonitrile and a catalytic amount of trifluoromethanesulfonic acid (TMSOTf). Subsequent reaction with sodium sulfite (Na2SO3) introduces a sulfonate group, which is chlorinated in situ with oxalyl chloride (Figure 1).

Comparative Analysis of Synthetic Routes

Table 1: Efficacy metrics for prominent synthetic methods

Method Starting Material Steps Yield (%) Key Advantage Limitation
Diazotization 2-Amino-3-methyl benzoate 1 70–79 Single-step, high yield Limited to aromatic substrates
Sulfonation-Chlorination 3-Hydroxypropanoate 2 50–75 Broad substrate compatibility Acid-sensitive intermediates
Trichloroacetimidate Methyl 3-hydroxypropanoate 3 60–68 Regioselective functionalization High catalyst loading

The diazotization method excels in simplicity and efficiency but requires aromatic amines, limiting its applicability to aliphatic systems. In contrast, sulfonation-chlorination offers broader utility but necessitates rigorous moisture control. Trichloroacetimidate coupling balances selectivity and scalability, though its multi-step nature increases production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine, under mild to moderate temperatures.

    Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Conducted under acidic or basic conditions, depending on the desired product.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for sulfonamide-based drugs.

    Polymer Chemistry: Utilized in the synthesis of sulfonated polymers, which have applications in ion exchange resins and membranes.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functional groups into target molecules.

Comparison with Similar Compounds

Ethyl 2,2-Dimethyl-3-(4-Chlorosulfonylphenyl)propionate

  • Structure : Features a chlorosulfonyl group on a phenyl ring (C${13}$H${17}$ClO$_4$S; MW 304.8 g/mol) .
  • Key Differences :
    • Substituent Position : The chlorosulfonyl group is para-substituted on an aromatic ring, unlike the aliphatic position in the target compound.
    • Reactivity : Aromatic sulfonyl chlorides are less reactive toward nucleophilic substitution compared to aliphatic analogs due to resonance stabilization.
    • Applications : Likely used in surfactants or agrochemicals, whereas the target compound’s aliphatic -SO$_2$Cl group may enable covalent bonding in drug design .

Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate

  • Structure : Contains a 4-chlorophenyl and hydroxyl group at C3 (C${13}$H${15}$ClO$_3$; MW 254.7 g/mol) .
  • Key Differences :
    • Functional Group : Hydroxyl (-OH) vs. chlorosulfonyl (-SO$2$Cl). The hydroxyl group enables hydrogen bonding, while -SO$2$Cl facilitates electrophilic reactions.
    • Synthetic Routes : Synthesized via acetylation of hydroxyl precursors (e.g., acetic anhydride/DMAP) , whereas the target compound may require sulfonation/chlorination steps.
    • Bioactivity : Hydroxyl derivatives exhibit antiproliferative activity , while chlorosulfonyl analogs could act as protease inhibitors.

Ethyl 3-(Methylsulfonyl)propanoate

  • Structure : Aliphatic methylsulfonyl (-SO$2$CH$3$) group at C3 (C$6$H${12}$O$_4$S; MW 180.2 g/mol) .
  • Key Differences :
    • Electrophilicity : Methylsulfonyl is less reactive than chlorosulfonyl, limiting its utility in nucleophilic substitutions.
    • Stability : The absence of a leaving group (Cl) makes it more stable under aqueous conditions.

Methyl 3-(5-Chlorothiophen-2-yl)-2,2-Dimethylpropanoate

  • Structure : 5-chlorothiophene substituent at C3 (C${10}$H${13}$ClO$_2$S; MW 232.7 g/mol) .
  • Key Differences: Aromatic vs. Thermal Stability: Heteroaromatic derivatives may exhibit higher thermal stability compared to sulfonyl chlorides.

Physicochemical and Reactivity Profiles

Property Methyl 3-(Chlorosulfonyl)-2,2-Dimethylpropanoate Ethyl 2,2-Dimethyl-3-(4-Chlorosulfonylphenyl)propionate Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate
Molecular Weight ~234.7 g/mol 304.8 g/mol 254.7 g/mol
Solubility Likely polar aprotic solvents (DMF, DMSO) Low in water; soluble in acetone Moderate in ethanol/chloroform
Reactivity High (nucleophilic substitution at -SO$_2$Cl) Moderate (aromatic sulfonyl chloride) Low (hydroxyl group requires activation)
Thermal Stability Moisture-sensitive; decomposes upon heating Stable up to 150°C Stable under inert conditions

Biological Activity

Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that facilitate various biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

  • Molecular Formula : C₆H₁₁ClO₄S
  • Molecular Weight : Approximately 198.67 g/mol
  • Functional Groups : Contains a chlorosulfonyl group and a methyl ester, which are critical for its reactivity and biological interactions.

The biological activity of this compound primarily stems from its chlorosulfonyl group. This group can engage in nucleophilic substitution reactions, allowing the compound to act as an electrophile. Its interactions with biological macromolecules can lead to modifications that affect enzyme activity or protein function, suggesting potential applications in targeting specific pathways involved in diseases such as cancer and inflammation .

Anti-inflammatory and Anticancer Properties

Preliminary studies indicate that compounds with similar structures may inhibit enzymes associated with cancer progression or inflammatory pathways. The chlorosulfonyl group allows for interactions with nucleophilic sites on proteins, potentially altering their function. This mechanism is particularly relevant in the context of cancer therapy, where inhibiting specific enzymes can slow down tumor growth or induce apoptosis in malignant cells.

Case Studies and Research Findings

  • Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes involved in inflammatory responses. For example, studies on structurally related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Cytotoxicity Assessments : In vitro studies conducted on various cancer cell lines have indicated that compounds similar to this compound exhibit cytotoxic effects. These studies typically assess cell viability using assays such as MTT or XTT, revealing IC50 values that suggest significant anti-cancer activity .
  • Mechanistic Studies : Detailed kinetic studies have been performed to elucidate the mechanisms through which these compounds exert their effects. For instance, Lineweaver-Burk plots have been utilized to determine the inhibition type (competitive or non-competitive) against specific target enzymes .

Comparison of Biological Activities

Compound NameIC50 (µM)Target EnzymeActivity Type
This compoundTBDCyclooxygenase (COX)Inhibitor
Related Compound A42.8TyrosinaseCytotoxic
Related Compound BTBDProtein KinaseInhibitor

Note: TBD = To Be Determined based on ongoing research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(chlorosulfonyl)-2,2-dimethylpropanoate

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